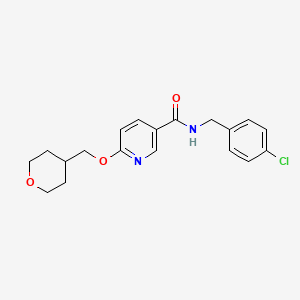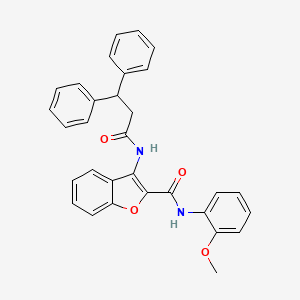![molecular formula C23H19F3N2O3S2 B2998463 2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile CAS No. 625376-41-2](/img/structure/B2998463.png)
2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The synthesis of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Structural Analysis
Research on pyridine derivatives often focuses on the synthesis and structural analysis of these compounds, utilizing various spectroscopic methods and X-ray crystallography. For example, the synthesis, X-ray, and spectroscopic analysis of different pyridine derivatives have been documented, providing insights into their structural features and supramolecular structures. These studies underline the importance of pyridine derivatives in understanding molecular interactions and structural properties (Tranfić et al., 2011).
Optical Properties and Spectroscopy
Pyridine derivatives have been extensively studied for their optical properties. Research indicates that these compounds exhibit specific absorption and fluorescence characteristics, which are influenced by solvent effects and structural modifications. Such studies are crucial for applications in fluorescence spectroscopy and materials science, contributing to the development of new optical materials (Cetina et al., 2010).
Pharmaceutical and Biological Applications
Several pyridine derivatives have been explored for their potential pharmaceutical and biological applications. These include antimicrobial activities, anticancer properties, and as inhibitors for various biological targets. The versatility of pyridine derivatives in drug design and medicinal chemistry is highlighted through these research efforts, indicating potential areas of application for new pyridine-based compounds (Bogdanowicz et al., 2013).
Material Science and Corrosion Inhibition
Research on pyridine derivatives extends to material science, particularly in the development of corrosion inhibitors for metals. The adsorption and inhibition properties of these compounds can provide significant benefits in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Ansari et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the development of agrochemical and pharmaceutical compounds
Mode of Action
It’s worth noting that the compound contains a trifluoromethylpyridine (tfmp) group , which is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to contribute to these properties .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst . .
Pharmacokinetics
The presence of a tfmp group in the compound might influence its pharmacokinetic properties
Result of Action
Compounds with similar structures have been used in the development of agrochemical and pharmaceutical compounds , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the method of synthesis of TFMP derivatives, which this compound is a part of, can be influenced by the identity of the desired target compound . .
Future Directions
properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-(4-methylphenyl)sulfonylethylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S2/c1-15-3-9-18(10-4-15)33(29,30)12-11-32-22-19(14-27)20(23(24,25)26)13-21(28-22)16-5-7-17(31-2)8-6-16/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDALEPHRJBCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] 2hcl](/img/structure/B2998382.png)

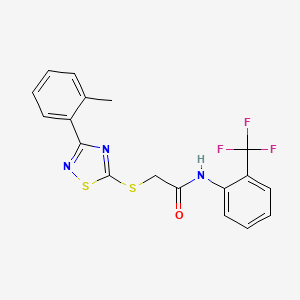
![3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2998389.png)
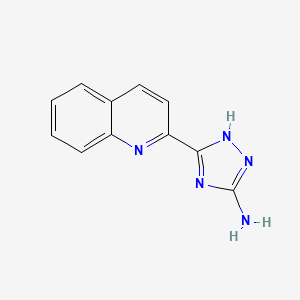
![Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2998392.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone](/img/structure/B2998394.png)
![Imidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B2998395.png)
![N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2998396.png)
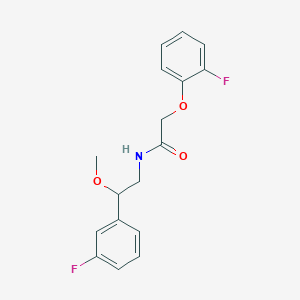
![7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998399.png)
